MIC5

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

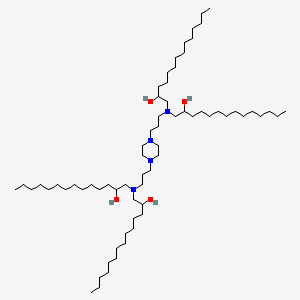

C66H136N4O4 |

|---|---|

Molekulargewicht |

1049.8 g/mol |

IUPAC-Name |

1-[3-[4-[3-[bis(2-hydroxytetradecyl)amino]propyl]piperazin-1-yl]propyl-(2-hydroxytetradecyl)amino]tetradecan-2-ol |

InChI |

InChI=1S/C66H136N4O4/c1-5-9-13-17-21-25-29-33-37-41-47-63(71)59-69(60-64(72)48-42-38-34-30-26-22-18-14-10-6-2)53-45-51-67-55-57-68(58-56-67)52-46-54-70(61-65(73)49-43-39-35-31-27-23-19-15-11-7-3)62-66(74)50-44-40-36-32-28-24-20-16-12-8-4/h63-66,71-74H,5-62H2,1-4H3 |

InChI-Schlüssel |

FTGMRNQBRRDPKP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCC(CN(CCCN1CCN(CC1)CCCN(CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)CC(CCCCCCCCCCCC)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Role of MIC5 in Toxoplasma gondii: A Technical Guide

A Deep Dive into the Regulatory Functions of a Key Microneme Protein

This technical guide provides an in-depth analysis of the microneme protein 5 (MIC5) from the obligate intracellular parasite Toxoplasma gondii. We will explore its core functions, interactions with other proteins, and its crucial role in the parasite's invasion process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound as a potential therapeutic target.

Core Function: A Subtilisin Prodomain Mimic and Protease Regulator

This compound is a secretory protein that, despite lacking a transmembrane domain, localizes to the surface of invading T. gondii tachyzoites[1]. Its primary function is the regulation of proteolytic processing of other secreted micronemal and dense granule proteins[1][2]. This regulation is achieved through its interaction with and inhibition of the subtilisin protease TgSUB1[3].

Structural analysis by nuclear magnetic resonance (NMR) has revealed that this compound mimics a subtilisin prodomain[3]. It possesses a flexible C-terminal peptide that is believed to insert into the active site of TgSUB1, thereby inhibiting its proteolytic activity[3]. This inhibitory function is critical for controlling the activity of TgSUB1 on the parasite's surface during host cell invasion[3].

Genetic ablation of this compound results in enhanced proteolytic processing of several other micronemal proteins, including MIC2, MIC4, and the dense granule protein GRA1[1]. This suggests that in the absence of this compound's inhibitory effect, TgSUB1 becomes hyperactive, leading to increased cleavage of its substrates[1]. Interestingly, the restoration of this compound expression through genetic complementation reverses this phenotype[1].

While this compound was initially investigated for potential peptidyl-prolyl cis-trans isomerase (PPIase) activity due to a sequence motif similar to parvulins, experimental assays failed to demonstrate any such function[1].

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound function.

| Inhibitory Activity of this compound on TgSUB1 | |

| Inhibitor | IC50 (μM) |

| Wild-Type Tgthis compound | 0.22 ± 0.03 |

| ALLN (small molecule inhibitor) | ~10.34 |

Data sourced from[3]. The IC50 value for ALLN was calculated based on the provided information that Tgthis compound is almost 50-fold more potent.

Protein Interactions and Signaling Pathway

This compound's primary interaction is with the subtilisin protease TgSUB1. This interaction is crucial for its regulatory function. On the parasite surface, this compound physically associates with the membrane-anchored TgSUB1, which explains its surface localization despite the absence of a membrane anchor[3]. During invasion, this compound is found near the moving junction, partially colocalizing with other microneme proteins like MIC2 and MIC4, as well as with TgSUB1[1][2].

The regulatory pathway involving this compound and TgSUB1 can be visualized as follows:

Caption: this compound inhibits the proteolytic activity of TgSUB1 on the parasite surface.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to elucidate the function of this compound.

Genetic Ablation and Complementation of this compound

This protocol describes the generation of this compound knockout (Δthis compound) and complemented (Δthis compound::this compound) parasite lines.

-

Construct Generation: A knockout construct is created by flanking a selectable marker (e.g., a drug resistance gene) with sequences homologous to the regions upstream and downstream of the this compound gene. For complementation, a construct containing the this compound coding sequence under its native promoter is generated.

-

Parasite Transfection: T. gondii tachyzoites (e.g., RH strain) are electroporated with the linearized knockout or complementation construct.

-

Selection and Cloning: Transfected parasites are subjected to drug selection to isolate those that have incorporated the construct. Clonal lines are then established by limiting dilution.

-

Verification: Successful gene knockout or complementation is confirmed by PCR, Southern blotting, and Western blotting to verify the absence or presence of the this compound protein.

Analysis of Surface Protein Abundance by Flow Cytometry

This method is used to quantify the levels of proteins on the surface of the parasite.

-

Parasite Stimulation: Extracellular tachyzoites are stimulated with an invasion medium containing 1% ethanol for 2 minutes to induce microneme secretion.

-

Fixation: Parasites are fixed with an equal volume of 8% paraformaldehyde for 20 minutes at room temperature.

-

Blocking and Staining: Fixed parasites are pelleted and blocked with 10% FBS in PBS for 10 minutes. They are then immunostained with primary antibodies against the protein of interest (e.g., rabbit anti-PfSUB1 and rat anti-Tgthis compound)[3].

-

Secondary Antibody Incubation: Following primary antibody staining, parasites are incubated with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit IgG-FITC and goat anti-rat IgG-phycoerythrin)[3].

-

Flow Cytometry Analysis: The fluorescence intensity of the stained parasites is measured using a flow cytometer to quantify the abundance of the surface proteins.

Recombinant Protein Expression and Purification

This protocol outlines the production of recombinant this compound for in vitro assays.

-

Expression Construct: The coding sequence for wild-type this compound is cloned into an expression vector, such as pTYB2, for expression in E. coli (e.g., BL21(DE3) strain)[3].

-

Protein Expression: Protein expression is induced with IPTG (isopropyl β-d-1-thiogalactopyranoside) for 3 hours at 37°C[3].

-

Cell Lysis: Bacterial cells are harvested and lysed using a cell disruptor[3].

-

Affinity Chromatography: The recombinant this compound fusion protein is purified from the cell lysate using affinity chromatography (e.g., chitin resin)[3].

-

Size Exclusion Chromatography: Further purification is performed using size exclusion chromatography to obtain a homogenous protein sample[3].

The following diagram illustrates a general workflow for studying this compound function:

Caption: A workflow for investigating the function of this compound.

Concluding Remarks

This compound plays a refined regulatory role in the proteolytic processing of key proteins involved in the invasion machinery of Toxoplasma gondii. Its function as a natural inhibitor of the TgSUB1 protease highlights a sophisticated mechanism for controlling protein activity on the parasite's surface. The lack of a significant invasion defect or loss of virulence in Δthis compound parasites in some studies suggests a degree of redundancy in the parasite's invasion mechanisms, or that the enhanced proteolysis does not completely abolish the function of the processed proteins[1]. Nevertheless, the intricate regulatory network involving this compound and TgSUB1 presents a compelling area for further investigation and could offer novel avenues for the development of anti-parasitic therapeutics. The detailed understanding of its structure and inhibitory mechanism provides a solid foundation for the rational design of small molecule inhibitors that could disrupt this critical regulatory process.

References

- 1. Targeted Deletion of this compound Enhances Trimming Proteolysis of Toxoplasma Invasion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Microneme Protein 5 Regulates the Activity of Toxoplasma Subtilisin 1 by Mimicking a Subtilisin Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MIC5 in Parasite Invasion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the microneme protein 5 (MIC5) and its crucial regulatory role in the invasion process of the apicomplexan parasite, Toxoplasma gondii. This document synthesizes current research to offer a detailed understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and experimental workflows.

Executive Summary

Host cell invasion by Toxoplasma gondii is a highly orchestrated process involving the sequential secretion of proteins from specialized organelles called micronemes. While many microneme proteins (MICs) function as adhesins, this compound has emerged as a key regulator of proteolytic events on the parasite's surface. It does not appear to be a primary adhesin itself; instead, it functions as a potent, natural inhibitor of the subtilisin protease TgSUB1. By modulating the activity of TgSUB1, this compound controls the proteolytic "trimming" of several other micronemal proteins, thereby fine-tuning the molecular events critical for successful host cell penetration. Genetic ablation of this compound, however, is not lethal and does not completely block invasion, suggesting a level of functional redundancy in the parasite's invasion machinery. This guide explores the nuanced role of this compound, presenting it as a potential target for therapeutic strategies aimed at disrupting parasite-host interactions.

Quantitative Data on this compound Function

The primary quantitative measure of this compound function is its inhibitory activity against the Toxoplasma gondii subtilisin 1 (TgSUB1), a key surface protease.

| Inhibitor | Target Protease | IC50 | IC90 | Notes |

| Wild-Type Tgthis compound | TgSUB1 | 0.22 µM[1] | 0.42 µM[1] | Demonstrates potent inhibitory activity. |

| ALLN (small molecule inhibitor) | TgSUB1 | 9.9 µM[1] | - | Tgthis compound is ~45-fold more potent than ALLN.[1] |

| Tgthis compound D132A mutant | TgSUB1 | 4.6 µM[1] | - | 23-fold loss of inhibitory activity, highlighting the importance of Asp132.[1] |

| Tgthis compound V135A mutant | TgSUB1 | ~0.44 µM[1] | - | Modest 2-fold decrease in inhibitory activity.[1] |

| Tgthis compound Δ131–138 mutant | TgSUB1 | Poorly active[1] | - | C-terminal truncation severely diminishes inhibitory function.[1] |

Table 1: Inhibitory Potency of Tgthis compound and its Mutants against TgSUB1. This table summarizes the half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) values, demonstrating the potent and specific nature of this compound's interaction with TgSUB1.

| Gene Knockout | Affected Proteins | Observed Effect | Impact on Invasion/Virulence |

| Δthis compound | MIC2, M2AP, PLP1, GRA1 | Enhanced proteolytic processing (trimming) of secreted proteins.[1] | Not required for Toxoplasma invasion or virulence in mice, suggesting functional redundancy. |

Table 2: Phenotypic Effects of this compound Genetic Ablation. This table outlines the consequences of knocking out the This compound gene on the processing of other key secretory proteins and the overall parasite phenotype.

Key Experimental Protocols

Protocol: Generation of a this compound Knockout Strain via CRISPR/Cas9

This protocol outlines a streamlined method for deleting the this compound gene in Toxoplasma gondii using CRISPR/Cas9 technology.

1. Design and Preparation of Targeting Constructs:

- sgRNA Design: Design a single guide RNA (sgRNA) specific to the this compound gene locus. This can be done using online tools, targeting a region near the 5' end of the coding sequence to ensure a null mutation.

- Plasmid Construction: Clone the designed sgRNA sequence into a T. gondii expression vector, such as pU6-DHFR, which contains the U6 promoter to drive sgRNA expression and a selectable marker like dihydrofolate reductase (DHFR).[2]

2. Parasite Culture and Transfection:

- Culture a Cas9-expressing strain of T. gondii (e.g., RH-Cas9) in human foreskin fibroblast (HFF) monolayers.

- Harvest freshly egressed tachyzoites by passing them through a 27-gauge needle.

- Transfect approximately 1 x 10^7 tachyzoites with 20 µg of the sgRNA-expressing plasmid via electroporation.[2]

- (Optional) Co-transfect with a donor DNA template (e.g., a drug resistance cassette flanked by homology arms to the this compound locus) to facilitate homologous recombination.

3. Selection of Mutant Parasites:

- Twenty-four hours post-transfection, apply drug selection (e.g., 3 µM pyrimethamine for the DHFR marker) to the infected HFF monolayer.[2]

- Maintain the culture under selection until plaques are observed.

4. Cloning and Validation:

- Isolate single clones of the resistant parasites by limiting dilution.

- Genomic DNA Extraction: Extract genomic DNA from the parental (wild-type) and putative knockout clones.

- PCR Verification: Perform PCR using primers flanking the this compound locus and primers internal to the gene to confirm the deletion or disruption of the target gene.

- Western Blot Analysis: Confirm the absence of this compound protein expression in the knockout clones by Western blot using a this compound-specific antibody.

Protocol: Immunofluorescence Assay (IFA) for Microneme Protein Localization

This protocol is used to visualize the subcellular localization of this compound and its interaction partners.

1. Sample Preparation:

- Grow HFFs to confluence on glass coverslips in a 24-well plate.

- Infect the HFF monolayer with T. gondii tachyzoites. For invasion-specific localization, synchronize the invasion by first incubating parasites with the monolayer on ice for 20 minutes, followed by a brief incubation at 37°C for 2-5 minutes to capture parasites in the act of invasion.[1][3]

2. Fixation and Permeabilization:

- Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.[1]

- Quench the fixation with 0.1 M glycine in PBS.

- Permeabilize the cells with 0.2% Triton X-100 in PBS for 20 minutes.

- Block non-specific binding with a blocking buffer (e.g., 2% Bovine Serum Albumin in PBS with 0.2% Triton X-100) for 20-30 minutes.

3. Antibody Incubation:

- Incubate the coverslips with primary antibodies (e.g., rabbit anti-MIC5 and mouse anti-SUB1) diluted in blocking buffer overnight at 4°C.

- Wash the coverslips three times with PBS.

- Incubate with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit and Alexa Fluor 594 goat anti-mouse) diluted in blocking buffer for 1 hour at room temperature in the dark.

4. Mounting and Visualization:

- Wash the coverslips three times with PBS.

- Mount the coverslips onto glass slides using a mounting medium containing DAPI (to stain nuclei).

- Visualize the samples using a confocal fluorescence microscope.

Protocol: In Vitro TgSUB1 Activity and Inhibition Assay

This assay quantifies the enzymatic activity of native TgSUB1 and the inhibitory effect of this compound.

1. Preparation of Parasites and Reagents:

- Harvest and filter-purify freshly egressed RH strain tachyzoites.

- Wash parasites three times with ice-cold D1 medium (DMEM with 10 mM HEPES, pH 7.0, 1% FBS, 2 mM L-glutamine).[1]

- Resuspend parasites to a final concentration of 3 x 10^8 per ml in D1 medium.[1]

- Prepare serial dilutions of recombinant Tgthis compound protein in D1 medium.

2. Inhibition Reaction:

- In a 96-well plate, mix 90 µl of the parasite suspension with 10 µl of the various inhibitor (recombinant this compound or control) dilutions.[1]

- Incubate the plate for 20 minutes at 37°C to allow for microneme secretion and enzymatic processing on the parasite surface.[1]

3. Sample Collection and Analysis:

- Pellet the parasites by centrifugation at 4°C.

- Collect the supernatant, which contains the Excreted/Secreted Antigens (ESA) including the processed forms of SUB1 substrates.

- Analyze the ESA fraction by SDS-PAGE and quantitative immunoblotting.

- Probe the blot with antibodies against a known TgSUB1 substrate (e.g., MIC4 or M2AP). The proteolytic processing of these substrates will be reduced in the presence of an effective inhibitor like this compound.

4. Data Analysis:

- Quantify the band intensities of the processed and unprocessed forms of the substrate protein.

- Calculate the percentage of inhibition at each concentration of this compound.

- Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Pathways and Workflows

Caption: Fig 1: this compound acts as a negative regulator of the surface protease TgSUB1, preventing the proteolytic cleavage of other microneme protein complexes like MIC2/M2AP.

Caption: Fig 2: A flowchart illustrating the key steps for generating a validated this compound knockout strain of Toxoplasma gondii using the CRISPR/Cas9 system.

Caption: Fig 3: During invasion, this compound is retained on the parasite surface through its physical interaction with the anchored protease TgSUB1, localizing near the moving junction.

References

- 1. Microneme Protein 5 Regulates the Activity of Toxoplasma Subtilisin 1 by Mimicking a Subtilisin Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genome-Wide CRISPR/Cas9 Screen Identifies New Genes Critical for Defense Against Oxidant Stress in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Toxoplasma gondii patatin-like phospholipase contributes to host cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Characterization of Microneme Protein 5 (MIC5) in Toxoplasma gondii

Audience: Researchers, scientists, and drug development professionals.

Introduction

Toxoplasma gondii is a highly successful obligate intracellular parasite capable of infecting a wide range of warm-blooded animals, including humans. The parasite's ability to invade and replicate within host cells is paramount to its pathogenesis. This process is mediated by a sophisticated interplay of proteins secreted from specialized apical organelles, one of which is the micronemes. Microneme proteins (MICs) are crucial for host cell recognition, attachment, and motility. This technical guide focuses on Microneme Protein 5 (MIC5), a key regulatory component of the invasion machinery. Initially identified as an immunodominant antigen named H4, Tgthis compound has been characterized as a pivotal inhibitor of the subtilisin protease TgSUB1, thereby modulating the activity of other micronemal proteins involved in host cell invasion.[1][2] This document provides a comprehensive overview of the discovery, characterization, and functional analysis of Tgthis compound, including detailed experimental protocols and a summary of its key quantitative data.

Quantitative Data Summary

The following table summarizes the key quantitative data for Toxoplasma gondii Microneme Protein 5 (Tgthis compound).

| Property | Value | Reference |

| Mature Protein Molecular Weight | 22 kDa | [1][2] |

| Processing | Expressed as a preproprotein, processed by signal peptidase to a proprotein, and then to the mature form. | [1][2] |

| Inhibition of TgSUB1 Activity | ~50-fold more potent than the small molecule inhibitor ALLN (N-[N-(N-acetyl-l-leucyl)-l-leucyl]-l-norleucine). | [3][4] |

Signaling and Interaction Pathway

Tgthis compound functions as a key regulator of the subtilisin protease TgSUB1. Upon secretion from the micronemes, TgSUB1 is responsible for the proteolytic processing ("trimming") of several other micronemal proteins on the parasite's surface, a crucial step for activating their adhesive functions and enabling host cell invasion. Tgthis compound, which is also secreted, acts as a potent inhibitor of TgSUB1. The three-dimensional structure of Tgthis compound, as determined by NMR spectroscopy, reveals that it mimics a subtilisin prodomain.[3][4] This structural mimicry allows a flexible C-terminal peptide of Tgthis compound to insert into the active site of TgSUB1, thereby blocking its proteolytic activity.[3][4] This inhibitory interaction is also responsible for retaining the otherwise soluble Tgthis compound on the parasite's plasma membrane through its physical association with the membrane-anchored TgSUB1.[3][4]

Caption: Interaction pathway of Tgthis compound and TgSUB1 in Toxoplasma gondii.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the characterization of Tgthis compound.

Toxoplasma gondii and Host Cell Culture

Objective: To maintain and propagate Toxoplasma gondii tachyzoites for subsequent experiments.

Materials:

-

Toxoplasma gondii RH strain

-

Human foreskin fibroblast (HFF) cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS) or Cosmic Calf Serum

-

L-glutamine

-

Penicillin-Streptomycin

-

T25 or T75 cell culture flasks

-

3 µm Nuclepore membrane

-

Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.0, and 1% FBS (HHFCS)

Protocol:

-

Culture HFF cells in DMEM supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin in T25 or T75 flasks at 37°C in a 5% CO2 incubator.

-

Maintain parasite cultures by serial passage in confluent HFF monolayers.

-

To harvest tachyzoites, scrape the infected HFF monolayer from freshly lysed cultures.

-

Pass the cell suspension through a 27.5-gauge needle to release the parasites.

-

Filter the parasite suspension through a 3 µm Nuclepore membrane to separate them from host cell debris.

-

Centrifuge the filtrate at 1000 x g for 4 minutes to pellet the parasites.

-

Resuspend the parasite pellet in HHFCS and count using a hemocytometer.

Recombinant Tgthis compound Protein Purification

Objective: To express and purify recombinant Tgthis compound for structural and functional studies.

Materials:

-

E. coli BL21 (DE3) strain

-

pTYB2 expression plasmid containing the WT this compound sequence

-

Luria Bertani (LB) medium with 50 µg/ml carbenicillin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Chitin resin

-

Column buffer: 20 mM HEPES, pH 7.5, 500 mM NaCl, 1 mM EDTA

-

Cleavage buffer: 20 mM HEPES, pH 8.0, 500 mM NaCl, 1 mM EDTA, 50 mM dithiothreitol (DTT)

-

Size exclusion chromatography column (e.g., Superdex 75)

-

NMR buffer: 25 mM KH2PO4, pH 7.2, 100 mM NaCl

Protocol:

-

Transform the pTYB2-MIC5 plasmid into E. coli BL21 (DE3) cells.

-

Inoculate a culture in LB medium with carbenicillin and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression with 500 µM IPTG for 3 hours at 37°C.

-

Harvest the cells by centrifugation and lyse them using a cell disruptor.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a chitin resin column pre-equilibrated with column buffer.

-

Wash the column with 10 bed volumes of column buffer.

-

To cleave the intein tag and elute Tgthis compound, incubate the resin with cleavage buffer overnight at 4°C.

-

Collect the eluted protein.

-

Further purify the protein using size exclusion chromatography with a buffer suitable for subsequent applications (e.g., NMR buffer).

-

Pool the fractions containing pure Tgthis compound and concentrate.

TgSUB1 Inhibition Assay

Objective: To assess the inhibitory activity of recombinant Tgthis compound on native TgSUB1 protease activity.

Materials:

-

Filter-purified RH strain tachyzoites

-

D1 medium: DMEM with 10 mM HEPES, pH 7.0, 1% FBS, and 2 mM L-glutamine

-

Recombinant Tgthis compound protein

-

96-well round-bottom plate

-

Antibodies against TgMIC4, TgMIC2, TgM2AP, TgPLP1, and TgSUB1

-

Secondary antibodies for Western blotting

Protocol:

-

Wash freshly harvested RH parasites three times with ice-cold D1 medium.

-

Resuspend the parasites to a concentration of 3 × 10^8 cells/ml in D1 medium.

-

In a 96-well plate, incubate 90 µl of the parasite suspension with various concentrations of recombinant Tgthis compound (or a buffer control) for a defined period at 37°C to allow for microneme secretion and protein processing.

-

Pellet the parasites by centrifugation and collect the supernatant containing the excreted-secreted antigens (ESA).

-

Analyze the ESA fraction by Western blotting using antibodies against known TgSUB1 substrates (e.g., TgMIC4, TgMIC2).

-

Assess the extent of proteolytic processing of the substrates in the presence and absence of Tgthis compound. A reduction in the appearance of processed forms of the substrates indicates inhibition of TgSUB1.

Immunofluorescence Assay (IFA) for Protein Localization

Objective: To determine the subcellular localization of Tgthis compound.

Materials:

-

HFF cells grown on coverslips

-

Freshly harvested T. gondii tachyzoites

-

Fixation solution: 4% formaldehyde in PBS

-

Permeabilization solution: 0.1% Triton X-100 in PBS

-

Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Primary antibodies: rabbit anti-MIC5 and mouse anti-AMA1 (as a microneme marker)

-

Fluorescently labeled secondary antibodies: anti-rabbit IgG and anti-mouse IgG

-

Mounting medium with DAPI

Protocol:

-

Infect HFF monolayers on coverslips with T. gondii tachyzoites and allow them to invade for 18-24 hours.

-

Wash the coverslips with PBS and fix the cells with 4% formaldehyde for 20 minutes.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding sites with 3% BSA in PBS for 1 hour.

-

Incubate with primary antibodies (e.g., rabbit anti-MIC5 and mouse anti-AMA1) diluted in blocking buffer for 1 hour.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI.

-

Visualize the localization of the proteins using a fluorescence microscope.

Experimental and Logical Workflows

The characterization of Tgthis compound typically follows a logical progression from initial identification to functional analysis.

Caption: Logical workflow for the discovery and characterization of Tgthis compound.

Conclusion

Microneme Protein 5 of Toxoplasma gondii is a critical regulatory protein in the parasite's invasion process. Its discovery as an immunodominant antigen and subsequent characterization have revealed its unique function as a potent inhibitor of the key protease TgSUB1. The structural mimicry of a subtilisin prodomain by Tgthis compound represents an elegant evolutionary adaptation for the fine-tuning of proteolytic activity on the parasite's surface. The detailed experimental protocols provided in this guide offer a framework for the further investigation of Tgthis compound and other related micronemal proteins. A thorough understanding of the molecular mechanisms governing Tgthis compound's function and its interaction with TgSUB1 presents a promising avenue for the development of novel therapeutic strategies targeting the essential invasion machinery of Toxoplasma gondii.

References

- 1. Laser Scanning Cytometer-based Assays for Measuring Host Cell Attachment and Invasion by the Human Pathogen, Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular characterization of Tgthis compound, a proteolytically processed antigen secreted from the micronemes of Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microneme Protein 5 Regulates the Activity of Toxoplasma Subtilisin 1 by Mimicking a Subtilisin Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microneme protein 5 regulates the activity of Toxoplasma subtilisin 1 by mimicking a subtilisin prodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Ambiguity of MIC5: A Tale of Two Genes

The term "MIC5" presents a notable ambiguity in molecular biology, referring to distinct genes in different organisms, each with unique structural and functional characteristics. This technical guide provides an in-depth analysis of two such genes: the well-characterized human Major Histocompatibility Complex (MHC) Class I Chain-Related Gene A (MICA), often found in literature that discusses the broader "MIC" gene family, and the microneme protein 5 (this compound) of the parasite Toxoplasma gondii. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the gene structure, sequence analysis, and associated experimental protocols for both entities.

Section 1: Human MICA (MHC Class I Polypeptide-Related Sequence A)

The human MICA gene is a key player in the innate immune response, acting as a stress-induced ligand for the Natural Killer Group 2, member D (NKG2D) receptor. Its expression on the surface of infected or transformed cells triggers an immune response.

Gene Structure and Sequence Analysis

The MICA gene is located on the short arm of chromosome 6 and is a member of the MIC gene family, which also includes MICB and several pseudogenes (MICC, MICD, MICE, MICF, and MICG)[1]. The MICA gene is highly polymorphic, with over 100 known alleles[2]. This genetic diversity is primarily concentrated in the exons encoding the extracellular domains of the MICA protein[1].

The gene is organized into six exons and five introns[1][3][4]. Exon 1 encodes the leader sequence, while exons 2, 3, and 4 encode the three extracellular domains: α1, α2, and α3, respectively. Exon 5 encodes the transmembrane domain, and exon 6 encodes the cytoplasmic tail[1][3][4].

Data Presentation: Quantitative Analysis of Human MICA

| Feature | Description | Reference |

| Gene Size | Approximately 15.5 kb | [3] |

| Location | Chromosome 6p21.33 | [3] |

| Number of Exons | 6 | [1][3][4] |

| Number of Introns | 5 | [1][3][4] |

| Protein Size | Approximately 43 kDa | [5] |

| Number of Alleles | Over 100 | [2] |

Experimental Protocols

A common method to analyze the exon-intron structure of the MICA gene involves PCR amplification of genomic DNA followed by DNA sequencing.

-

DNA Extraction: Isolate high-quality genomic DNA from the target cells or tissue.

-

Primer Design: Design PCR primers that flank each of the six exons of the MICA gene. Primers should be designed to anneal to the intronic regions adjacent to the exons to ensure the entire exon and flanking splice sites are amplified.

-

PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. Use a high-fidelity DNA polymerase to minimize errors. The PCR cycling conditions (annealing temperature, extension time) should be optimized for each primer pair.

-

Gel Electrophoresis: Analyze the PCR products on an agarose gel to confirm the amplification of fragments of the expected size.

-

DNA Sequencing: Purify the PCR products and sequence them using a reliable sequencing method (e.g., Sanger sequencing).

-

Sequence Analysis: Align the obtained sequences with the known MICA reference sequence from a database like GenBank to identify the exon-intron boundaries and any polymorphisms.

To confirm the expression and size of the MICA protein and its domains, a western blot can be performed.

-

Protein Extraction: Lyse cells expressing MICA and prepare a total protein extract.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to a particular domain of the MICA protein (e.g., an antibody against the α3 domain).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: Add a substrate for the enzyme and detect the resulting signal (e.g., chemiluminescence) to visualize the MICA protein.

Signaling Pathway and Experimental Workflow Visualization

The interaction between MICA on a target cell and the NKG2D receptor on an immune cell (like a Natural Killer cell) triggers a signaling cascade that leads to the elimination of the target cell.

Caption: MICA-NKG2D signaling pathway.

Caption: Experimental workflow for gene structure analysis.

Section 2: Toxoplasma gondii this compound (Microneme Protein 5)

In the context of the protozoan parasite Toxoplasma gondii, this compound is a microneme protein that plays a regulatory role in the invasion of host cells. It functions as an inhibitor of the subtilisin protease TgSUB1[6][7].

Gene and Protein Structure Analysis

The Toxoplasma gondii this compound protein is a relatively small, secreted protein. The three-dimensional structure of Tgthis compound has been determined by nuclear magnetic resonance (NMR), revealing that it mimics a subtilisin prodomain[6][8]. This structural mimicry is key to its inhibitory function.

Data Presentation: Quantitative Analysis of Toxoplasma gondii this compound

| Feature | Description | Reference |

| Protein Length | 181 amino acids | [9][10] |

| Protein Mass | Approximately 19.9 kDa | [10] |

| Function | Inhibitor of TgSUB1 protease | [6][7] |

| Cellular Location | Micronemes | [11] |

Experimental Protocols

To study the function of Tgthis compound, the gene is often cloned and expressed in a suitable system.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from T. gondii tachyzoites and reverse transcribe it to complementary DNA (cDNA).

-

Primer Design: Design forward and reverse primers that correspond to the start and end of the this compound coding sequence. The primers should also include restriction enzyme sites for cloning into an expression vector.

-

PCR Amplification: Perform PCR using the designed primers and the T. gondii cDNA as a template to amplify the this compound coding sequence.

-

Vector Ligation: Digest both the PCR product and the expression vector with the chosen restriction enzymes and ligate the this compound gene into the vector.

-

Transformation and Verification: Transform the recombinant plasmid into E. coli for propagation. Verify the correct insertion and sequence of the this compound gene by DNA sequencing.

The physical interaction between Tgthis compound and TgSUB1 can be demonstrated using co-immunoprecipitation.

-

Cell Lysate Preparation: Prepare a lysate from T. gondii parasites that co-express tagged versions of Tgthis compound (e.g., with a His-tag) and TgSUB1.

-

Immunoprecipitation: Incubate the cell lysate with an antibody that specifically recognizes one of the proteins (e.g., an anti-TgSUB1 antibody).

-

Bead Capture: Add protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Analyze the eluted proteins by western blotting using an antibody against the other protein (e.g., an anti-His-tag antibody to detect Tgthis compound) to confirm their interaction.

Logical Relationship and Experimental Workflow Visualization

The inhibitory relationship between Tgthis compound and TgSUB1 is central to its function in regulating parasite invasion.

Caption: Functional relationship of Tgthis compound and TgSUB1.

Caption: Co-Immunoprecipitation experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Major Histocompatibility Complex Class I Chain-Related A (MICA) Molecules: Relevance in Solid Organ Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tumor-Derived Soluble MICA Obstructs the NKG2D Pathway to Restrain NK Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microneme Protein 5 Regulates the Activity of Toxoplasma Subtilisin 1 by Mimicking a Subtilisin Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microneme protein 5 regulates the activity of Toxoplasma subtilisin 1 by mimicking a subtilisin prodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. uniprot.org [uniprot.org]

- 11. The Prodomain of Toxoplasma gondii GPI-Anchored Subtilase TgSUB1 Mediates its Targeting to Micronemes - PMC [pmc.ncbi.nlm.nih.gov]

MIC5 Protein Localization in Parasitic Organelles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization and function of the microneme protein 5 (MIC5) in parasitic organelles, with a primary focus on Toxoplasma gondii. This document details the regulatory role of this compound in host cell invasion, presents available quantitative data, outlines key experimental protocols, and visualizes associated molecular pathways and workflows.

Introduction

Toxoplasma gondii, an obligate intracellular protozoan parasite, is a globally prevalent pathogen capable of infecting a wide range of warm-blooded animals, including humans. The parasite's ability to successfully invade and replicate within host cells is paramount to its pathogenesis. This process is orchestrated by the sequential secretion of proteins from specialized apical organelles: the micronemes, rhoptries, and dense granules.

Microneme proteins (MICs) are crucial for parasite motility, host cell recognition, and attachment. Among these, this compound has been identified as a key regulator of proteolytic events on the parasite's surface during invasion. Unlike many other MICs, this compound does not possess adhesive domains. Instead, it functions as a modulator of the subtilisin-like serine protease, TgSUB1, thereby influencing the processing of other secreted micronemal proteins essential for invasion. Understanding the precise localization and regulatory function of this compound is critical for elucidating the molecular mechanisms of parasite invasion and for the development of novel therapeutic interventions.

This compound Protein Localization and Function

This compound is synthesized with a signal peptide that directs its entry into the secretory pathway. It is subsequently processed and targeted to the micronemes, the storage site for proteins involved in the initial stages of host cell invasion. Upon stimulation by environmental cues, such as contact with a host cell, the contents of the micronemes, including this compound, are secreted onto the parasite's apical surface.

Once on the surface, this compound plays a crucial role in regulating the activity of the GPI-anchored protease TgSUB1. TgSUB1 is responsible for the proteolytic processing of several other microneme proteins, a step that is essential for their proper function in adhesion and motility. This compound acts as an inhibitor of TgSUB1, preventing excessive or premature cleavage of these substrates. This regulatory interaction ensures that the proteolytic processing of surface adhesins is tightly controlled, both spatially and temporally, during the dynamic process of host cell invasion. The physical interaction with the membrane-anchored TgSUB1 is also responsible for retaining the soluble this compound protein on the parasite's plasma membrane.[1][2]

Quantitative Data on this compound Protein

Quantitative proteomic analyses provide valuable insights into the expression levels of proteins under different conditions. A comparative proteomics study using tandem mass tag (TMT) analysis has quantified the relative abundance of Toxoplasma gondii proteins during intracellular infection of human foreskin fibroblasts (HFFs). The data reveals a significant downregulation of this compound expression in intracellular tachyzoites compared to extracellular parasites.

| Protein | Accession Number | Fold Change (Intracellular vs. Extracellular) | Regulation | p-value |

| Microneme protein this compound | TGVEG_277080 | 0.381 | Down | 3.89E-05 |

| Table 1: Quantitative proteomic analysis of this compound expression in Toxoplasma gondii tachyzoites during host cell infection.[3][4] |

This downregulation suggests that the expression of this compound is tightly regulated during the parasite's lytic cycle, with higher expression likely required during the extracellular, invasive stage. Further quantitative studies are needed to determine the precise stoichiometry of this compound in relation to TgSUB1 and its substrates on the parasite surface.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound protein localization and function.

Immunofluorescence Assay (IFA) for Protein Localization

This protocol describes the localization of this compound on the surface of extracellular parasites and during host cell invasion.

Materials:

-

Toxoplasma gondii tachyzoites (e.g., RH strain)

-

Human Foreskin Fibroblasts (HFFs) grown on coverslips

-

Primary antibodies: rabbit anti-MIC5, mouse anti-SAG1 (surface antigen 1, as a control for extracellular parasites)

-

Fluorophore-conjugated secondary antibodies: goat anti-rabbit IgG (e.g., Alexa Fluor 488), goat anti-mouse IgG (e.g., Alexa Fluor 594)

-

Fixation solution: 4% paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS)

-

Permeabilization buffer: 0.1% Triton X-100 in PBS (for intracellular staining)

-

Blocking buffer: 3% Bovine Serum Albumin (BSA) in PBS

-

Mounting medium with DAPI (for nuclear staining)

Procedure:

-

Parasite Preparation: Harvest freshly egressed tachyzoites from infected HFF monolayers.

-

Surface Staining of Extracellular Parasites:

-

Incubate parasites in suspension with primary antibodies (anti-MIC5 and anti-SAG1) diluted in blocking buffer for 30 minutes on ice.

-

Wash the parasites three times with cold PBS by centrifugation.

-

Resuspend the parasites in blocking buffer containing the appropriate secondary antibodies and incubate for 30 minutes on ice in the dark.

-

Wash the parasites three times with cold PBS.

-

Resuspend the final parasite pellet in a small volume of PBS and apply to a glass slide.

-

Allow to air dry, mount with mounting medium containing DAPI, and seal the coverslip.

-

-

Invasion Assay Staining:

-

Infect confluent HFF monolayers on coverslips with freshly harvested tachyzoites.

-

Allow invasion to proceed for a short period (e.g., 2-5 minutes) to capture parasites in the process of entry.

-

Fix the coverslips with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

For surface staining of invading parasites: Proceed directly to blocking without permeabilization.

-

For intracellular staining: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

-

Block with 3% BSA in PBS for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer for 1 hour.

-

Wash three times with PBS.

-

Incubate with secondary antibodies diluted in blocking buffer for 1 hour in the dark.

-

Wash three times with PBS.

-

Mount the coverslips on glass slides using mounting medium with DAPI.

-

-

Microscopy: Visualize the stained parasites using a fluorescence or confocal microscope.

Subcellular Fractionation for Microneme Isolation

This protocol describes a method to enrich for microneme organelles from Toxoplasma gondii tachyzoites.

Materials:

-

Large-scale culture of Toxoplasma gondii tachyzoites

-

Lysis buffer (e.g., 20 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2, 250 mM sucrose, with protease inhibitors)

-

Dounce homogenizer or nitrogen cavitation bomb

-

Differential centrifugation equipment (low-speed and high-speed centrifuges)

-

Sucrose gradient solutions (e.g., 30%, 45%, 60% sucrose in lysis buffer)

-

Ultracentrifuge with a swinging-bucket rotor

Procedure:

-

Parasite Harvest and Lysis:

-

Harvest a large pellet of extracellular tachyzoites and wash with cold PBS.

-

Resuspend the parasite pellet in ice-cold lysis buffer.

-

Lyse the parasites using a Dounce homogenizer with a tight-fitting pestle or by nitrogen cavitation. The extent of lysis should be monitored by microscopy.

-

-

Differential Centrifugation:

-

Centrifuge the lysate at low speed (e.g., 1,000 x g for 10 minutes) to pellet host cell debris and intact parasites.

-

Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 15 minutes) to pellet larger organelles like mitochondria and rhoptries.

-

Collect the supernatant, which is now enriched in smaller vesicles, including micronemes.

-

-

Sucrose Density Gradient Ultracentrifugation:

-

Carefully layer the supernatant from the previous step onto a discontinuous sucrose gradient (e.g., 60%, 45%, 30%).

-

Centrifuge at high speed (e.g., 100,000 x g) for several hours in an ultracentrifuge.

-

Micronemes will band at a specific density within the gradient.

-

-

Fraction Collection and Analysis:

-

Carefully collect the fractions from the sucrose gradient.

-

Analyze the protein content of each fraction by SDS-PAGE and Western blotting using antibodies against known microneme marker proteins (e.g., MIC2, MIC4) and markers for other organelles to assess the purity of the microneme fraction.

-

Visualizations

Signaling and Regulatory Pathways

The following diagram illustrates the regulatory interaction between this compound and TgSUB1 on the surface of the parasite.

Caption: Regulatory pathway of TgSUB1 by this compound on the parasite surface.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental protocols described above.

References

- 1. Microneme Protein 5 Regulates the Activity of Toxoplasma Subtilisin 1 by Mimicking a Subtilisin Prodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Microneme protein 5 regulates the activity of Toxoplasma subtilisin 1 by mimicking a subtilisin prodomain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ipd.org.cn [ipd.org.cn]

- 4. Comparative Proteomics Analysis for Elucidating the Interaction Between Host Cells and Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MIC5 Lipid Nanoparticles for mRNA Vaccine Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of mRNA vaccines has revolutionized the landscape of vaccinology, offering a rapid and versatile platform for combating infectious diseases. Central to the success of these vaccines is the development of effective delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. The composition of these LNPs, particularly the nature of the ionizable lipid, is a critical determinant of vaccine potency and safety. This technical guide provides a comprehensive overview of a novel ionizable lipid, MIC5, and its application in formulating lipid nanoparticles for mRNA vaccine delivery. This compound is part of a series of ionizable lipids characterized by a piperazine core, which has demonstrated significant potential in enhancing mRNA delivery and eliciting robust immune responses. This document will delve into the core aspects of this compound LNPs, including their formulation, physicochemical properties, and in vitro and in vivo performance, with a focus on quantitative data and detailed experimental methodologies.

This compound Lipid Nanoparticle: Composition and Formulation

This compound is a novel ionizable lipid featuring a piperazine core structure. Its chemical formula is C66H136N4O4, with a molecular weight of 1049.81 and a CAS number of 2349307-32-8. Lipid nanoparticles incorporating this compound (this compound-LNPs) are typically formulated with a standard four-component lipid mixture, which is essential for the stable encapsulation and effective delivery of mRNA.

LNP Composition

The typical molar ratio of the lipid components in an LNP formulation is crucial for its structural integrity and biological function. While the precise optimal ratio for this compound may be subject to further optimization for specific applications, a common starting point for ionizable lipid-based LNPs is a molar ratio of 50:10:38.5:1.5 for the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid, respectively.

Table 1: Typical Components of a this compound Lipid Nanoparticle Formulation

| Component | Example | Molar Ratio (%) (Typical) | Function |

| Ionizable Lipid | This compound | 50 | Encapsulates negatively charged mRNA at low pH and facilitates endosomal escape. |

| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Aids in the formation of the lipid bilayer and enhances stability. |

| Structural Lipid | Cholesterol | 38.5 | Modulates membrane fluidity and stability. |

| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | 1.5 | Controls particle size, prevents aggregation, and increases circulation time. |

Experimental Protocol: LNP Formulation via Microfluidic Mixing

Microfluidic mixing is a reproducible method for the production of uniform LNPs. The process involves the rapid mixing of a lipid-containing organic phase with an aqueous phase containing the mRNA.

Protocol:

-

Preparation of Solutions:

-

Lipid Solution (Organic Phase): Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios.

-

mRNA Solution (Aqueous Phase): Dilute the mRNA to the target concentration in a low pH buffer, such as a 50 mM citrate buffer (pH 4.0).

-

-

Microfluidic Mixing:

-

Load the lipid solution and the mRNA solution into separate syringes.

-

Utilize a microfluidic mixing device (e.g., NanoAssemblr®) to mix the two solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic phase) and total flow rate. The rapid change in solvent polarity induces the self-assembly of the lipids around the mRNA, forming LNPs.

-

-

Dialysis and Concentration:

-

The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove the ethanol and raise the pH. This neutralizes the surface charge of the LNPs.

-

The LNP formulation can then be concentrated to the desired final concentration using techniques such as tangential flow filtration.

-

Physicochemical Characterization of this compound LNPs

The physical and chemical properties of LNPs are critical quality attributes that influence their in vivo behavior and efficacy.

Table 2: Physicochemical Properties of Reporter Gene-Expressing LNPs

| LNP Formulation | Size (nm) | PDI | Encapsulation Efficiency (%) |

| MIC1-LNP | 86.8 ± 1.2 | 0.12 ± 0.02 | > 95 |

| MIC2-LNP | 95.6 ± 2.5 | 0.13 ± 0.03 | > 95 |

| MIC3-LNP | 102.3 ± 3.1 | 0.15 ± 0.02 | > 95 |

| MIC4-LNP | 98.7 ± 2.8 | 0.14 ± 0.01 | > 95 |

| This compound-LNP | 92.4 ± 1.9 | 0.11 ± 0.02 | > 95 |

| MIC6-LNP | 105.1 ± 3.4 | 0.16 ± 0.03 | > 95 |

| SM-102-LNP | 90.5 ± 2.1 | 0.10 ± 0.02 | > 95 |

Data presented as mean ± standard deviation. PDI: Polydispersity Index.

Experimental Protocol: Characterization Assays

-

Size and Polydispersity Index (PDI): Determined by dynamic light scattering (DLS).

-

Encapsulation Efficiency: Typically measured using a fluorescent dye-based assay, such as the RiboGreen assay. The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100) to determine the amount of encapsulated mRNA.

In Vitro and In Vivo Performance of this compound LNP-mRNA

The ultimate measure of an LNP delivery system is its ability to facilitate potent and durable protein expression from the delivered mRNA, both in cell culture and in living organisms.

In Vitro Transfection Efficiency

Studies have shown that LNPs formulated with piperazine-core ionizable lipids, including this compound, can mediate high levels of protein expression in various cell lines.

Table 3: In Vitro Expression of Reporter Genes Delivered by 4N4T-LNPs

| LNP Formulation | Relative GFP Expression (MFI Fold Change) | Relative Luciferase Expression (Bioluminescence Fold Change) |

| MIC1-LNP | High | High |

| MIC2-LNP | High | High |

| MIC3-LNP | Low | Low |

| MIC4-LNP | Low | Low |

| This compound-LNP | Moderate-High | Moderate-High |

| MIC6-LNP | Moderate-High | Moderate-High |

| SM-102-LNP | Moderate | Moderate |

Expression levels are relative to a negative control.

In Vivo Potency and Immunogenicity

In a preclinical study, the efficacy of LNPs formulated with novel ionizable lipids, including this compound, was evaluated for the delivery of an mRNA vaccine encoding the Spike protein of the SARS-CoV-2 Delta variant.

Table 4: In Vivo Performance of DS mRNA Vaccines Formulated with 4N4T-LNPs

| Vaccine Formulation | Anti-Delta RBD IgG Titer (Endpoint Titer) | Neutralizing Antibody Titer (IC50) |

| MIC1-DS mRNA | High | High |

| MIC2-DS mRNA | High | High |

| This compound-DS mRNA | Moderate-High | Moderate-High |

| SM-102-DS mRNA | Moderate | Moderate |

Data are qualitative summaries from the cited study. RBD: Receptor-Binding Domain.

Experimental Protocol: In Vivo Mouse Immunization and Evaluation

-

Immunization:

-

BALB/c mice are typically used for immunization studies.

-

Mice are immunized intramuscularly with the LNP-mRNA vaccine at specified doses (e.g., 10 µg or 30 µg of mRNA) at week 0 (prime) and week 3 (boost). A control group receives a placebo (e.g., normal saline or empty LNPs).

-

-

Sample Collection:

-

Blood samples are collected periodically (e.g., every two weeks) to measure antibody responses.

-

-

Immunogenicity Assays:

-

ELISA: Enzyme-linked immunosorbent assay is used to determine the titers of antigen-specific IgG antibodies in the serum.

-

Neutralization Assay: A pseudovirus or live virus neutralization assay is performed to assess the functional ability of the induced antibodies to block viral entry into cells.

-

T-cell Response: Splenocytes can be isolated from immunized mice and re-stimulated with specific peptides from the vaccine antigen to measure T-cell activation and cytokine production (e.g., via ELISpot or intracellular cytokine staining).

-

Mechanism of Action: Cellular Uptake and Endosomal Escape

The efficient delivery of mRNA to the cytoplasm is a multi-step process involving cellular uptake of the LNP and subsequent escape of the mRNA from the endosome.

Cellular Uptake

LNPs are generally taken up by cells through endocytosis. The specific pathway can vary depending on the cell type and the surface properties of the LNP. For piperazine-containing LNPs, it has been suggested that they can be preferentially taken up by immune cells without the need for specific targeting ligands.

Endosomal Escape

Endosomal escape is a critical and often rate-limiting step in mRNA delivery. The ionizable lipid is the key component mediating this process.

Signaling Pathway for Endosomal Escape:

Caption: Proposed mechanism of this compound-LNP endosomal escape.

The piperazine core of this compound contains tertiary amines that become protonated in the acidic environment of the endosome. This positive charge facilitates the interaction of the ionizable lipid with negatively charged lipids in the endosomal membrane, leading to membrane destabilization and the release of the mRNA cargo into the cytoplasm. The higher N/P ratio of multi-charged lipids like those in the 4N4T series, which includes this compound, is thought to contribute to enhanced endosomal escape.

Experimental Workflows and Logical Relationships

Visualizing the workflow from LNP formulation to in vivo evaluation provides a clear overview of the drug development process.

Experimental Workflow Diagram:

Caption: Overall experimental workflow for this compound-LNP mRNA vaccine development.

Conclusion

The ionizable lipid this compound, with its characteristic piperazine core, represents a promising advancement in the field of mRNA vaccine delivery. LNPs formulated with this compound have demonstrated efficient mRNA encapsulation, favorable physicochemical properties, and the ability to induce potent in vitro and in vivo protein expression. Preclinical data suggests that this compound-LNPs can elicit robust and durable humoral and cellular immune responses, positioning them as a strong candidate for the development of next-generation mRNA vaccines. Further research and optimization of this compound-LNP formulations will be crucial in translating this promising technology into clinical applications for a wide range of diseases. This technical guide provides a foundational understanding of this compound-LNPs for researchers and drug developers seeking to leverage this innovative delivery platform.

An In-Depth Technical Guide to MIC5 Lipid Nanoparticle Technology

for Researchers, Scientists, and Drug Development Professionals

Introduction: The landscape of nucleic acid therapeutics has been revolutionized by the advent of lipid nanoparticle (LNP) delivery systems. These LNPs are critical for protecting fragile mRNA payloads and facilitating their entry into cells. Within the diverse family of lipids used in these formulations, ionizable lipids are arguably the most crucial component, playing a key role in nucleic acid encapsulation and endosomal escape. MIC5 is a novel, potent ionizable lipid that has demonstrated significant promise in the formulation of highly effective mRNA vaccines. This technical guide provides a comprehensive overview of this compound LNP technology, its mechanism of action, and detailed experimental protocols based on published research, intended for professionals in the field of drug development and biomedical research.

Core Concepts: What is this compound?

This compound is a novel ionizable lipid developed for the formulation of lipid nanoparticles for vaccine delivery.[1] It is part of a new class of ionizable lipids known as 4N4T, which have been shown to form LNPs with significantly higher mRNA translation efficiency compared to established benchmarks like SM-102-based LNPs.[2][3] The chemical structure of this compound is designed to optimize the delivery of mRNA therapeutics, leading to robust and durable immune responses.[3]

| Compound Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | C66H136N4O4 | 1049.81 | 2349307-32-8 |

The this compound LNP Formulation: Composition and Assembly

The efficacy of an LNP formulation is not solely dependent on the ionizable lipid but on the synergistic interplay of all its components. LNPs are typically composed of four key ingredients: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid.[2]

Table 1: Standard Composition of a this compound-Based Lipid Nanoparticle Formulation

| Component | Example | Molar Ratio (%) | Key Function |

| Ionizable Lipid | This compound | 50 | Encapsulates negatively charged mRNA at low pH and facilitates endosomal escape. |

| Helper Phospholipid | DSPC | 10 | Provides structural integrity to the nanoparticle. |

| Cholesterol | Cholesterol | 38.5 | Modulates membrane fluidity and stability. |

| PEGylated Lipid | DMG-PEG 2000 | 1.5 | Controls particle size and prevents aggregation. |

The self-assembly of these components into a functional LNP is a critical step, often achieved through rapid mixing techniques like microfluidics.

This protocol describes a standard method for formulating this compound LNPs encapsulating mRNA.

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5). The final lipid concentration in the ethanol phase is typically between 10-20 mM.

-

-

Preparation of mRNA Aqueous Solution:

-

Dilute the mRNA cargo in a low pH buffer, such as a 50 mM citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of the ionizable lipid's amine groups, facilitating electrostatic interaction with the negatively charged mRNA backbone.

-

-

Microfluidic Mixing:

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Connect the syringes to a microfluidic mixing device (e.g., a staggered herringbone micromixer).

-

Set the flow rate ratio of the aqueous phase to the organic phase to 3:1. The total flow rate can be adjusted to control particle size, with higher flow rates generally resulting in smaller particles.

-

The rapid mixing within the microfluidic channels causes a rapid increase in solvent polarity, leading to the self-assembly of the lipids around the mRNA, forming the LNP core.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 using a dialysis membrane (e.g., 10 kDa MWCO) to remove the ethanol and raise the pH. This process neutralizes the surface charge of the LNPs, making them more stable in physiological conditions.

-

Caption: Workflow for the formulation of this compound LNPs using microfluidic mixing.

Mechanism of Action: How this compound LNPs Deliver mRNA

The delivery of mRNA to the cytoplasm of a target cell by a this compound LNP is a multi-step process.

-

Cellular Uptake: LNPs are taken up by cells primarily through apolipoprotein E (ApoE)-mediated endocytosis. ApoE from the bloodstream adsorbs to the surface of the LNP, which is then recognized by low-density lipoprotein receptors (LDLR) on the cell surface, triggering internalization.

-

Endosomal Entrapment: Once inside the cell, the LNP is enclosed within an endosome. The endosomal compartment has a lower pH (around 5.0-6.5) than the extracellular environment.

-

Endosomal Escape: The acidic environment of the endosome protonates the tertiary amines of the this compound lipid, giving it a positive charge. This positive charge is thought to facilitate the disruption of the endosomal membrane through interactions with negatively charged lipids in the endosomal membrane, allowing the mRNA to be released into the cytoplasm.

-

mRNA Translation: In the cytoplasm, the mRNA is released from the LNP and can be translated by the cell's ribosomal machinery to produce the encoded protein (e.g., a viral antigen for a vaccine).

Caption: Cellular mechanism of this compound LNP-mediated mRNA delivery and protein expression.

Performance and Characterization

The performance of an LNP formulation is assessed through various physicochemical and biological assays.

-

Particle Size and Polydispersity Index (PDI):

-

Dilute the purified LNP solution in PBS.

-

Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS). A PDI value below 0.2 is generally considered indicative of a monodisperse and homogenous formulation.

-

-

Encapsulation Efficiency:

-

Use a fluorescent dye that specifically binds to nucleic acids, such as RiboGreen.

-

Measure the fluorescence of the LNP sample before and after lysis with a surfactant (e.g., 0.5% Triton X-100).

-

The encapsulation efficiency is calculated as: ((Fluorescence_after_lysis - Fluorescence_before_lysis) / Fluorescence_after_lysis) * 100%.

-

-

In Vitro Transfection Efficiency:

-

Culture a relevant cell line (e.g., HEK293T cells).

-

Treat the cells with this compound LNPs encapsulating a reporter mRNA (e.g., Luciferase or GFP).

-

After a suitable incubation period (e.g., 24 hours), measure the reporter protein expression using a luminometer or fluorescence microscopy/flow cytometry.

-

-

In Vivo Efficacy (Vaccine Model):

-

Immunize model organisms (e.g., mice) with the this compound LNP-mRNA vaccine.

-

Collect blood samples at various time points post-immunization.

-

Measure the antigen-specific antibody titers (e.g., IgG) and neutralizing antibody titers using ELISA and neutralization assays, respectively.

-

Assess T-cell responses through techniques like ELISpot or intracellular cytokine staining.

-

Published studies have shown that LNPs formulated with novel 4N4T lipids, including those with structures similar to this compound, exhibit superior performance compared to LNPs formulated with the well-established SM-102 lipid.[3]

Table 2: Comparative In Vivo Immunogenicity of 4N4T-LNP vs. SM-102-LNP mRNA Vaccines

| Parameter | 4N4T-LNP Vaccine | SM-102-LNP Vaccine |

| RBD-specific IgG Titer | Significantly Higher | Baseline |

| Neutralizing Antibody Titer | Significantly Higher | Baseline |

| T-cell Response | Strong Th1-skewed | Lower Th1 response |

Data is qualitative and based on the findings reported by Chen K, et al. (2022).[3]

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. LNPs formulated with this compound have the potential to elicit more potent and durable immune responses, which could lead to the development of more effective vaccines and other mRNA-based therapeutics. The detailed protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug developers to explore the potential of this compound LNP technology in their own work. As with any drug delivery platform, further optimization of the formulation and a thorough understanding of its in vivo behavior will be critical for clinical translation.

References

The Cellular Odyssey of MIC5 LNP: An In-depth Technical Guide to its Mechanism of Action

Disclaimer: Information regarding a specific lipid nanoparticle (LNP) formulation designated "MIC5 LNP" is not publicly available in the current scientific literature. Therefore, this guide provides a comprehensive overview of the well-established mechanism of action for ionizable lipid nanoparticles designed for siRNA delivery, which serves as a representative model for a hypothetical this compound LNP.

This technical guide, intended for researchers, scientists, and drug development professionals, elucidates the cellular and molecular journey of a representative ionizable lipid nanoparticle (LNP), herein referred to as this compound LNP, from cellular uptake to the cytoplasmic release of its siRNA payload. The content synthesizes established principles of LNP-mediated nucleic acid delivery, presenting quantitative data in structured tables, detailing key experimental methodologies, and illustrating critical pathways and workflows using Graphviz diagrams.

Cellular Uptake: Breaching the Cellular Barrier

The initial interaction of this compound LNP with the cell surface culminates in its internalization, a critical first step for successful siRNA delivery. LNPs primarily enter cells through various endocytic pathways.[1][2][3] The specific route can be cell-type dependent and influenced by the physicochemical properties of the LNP, such as size and surface chemistry.[4]

Major uptake pathways include clathrin-mediated endocytosis and macropinocytosis.[1][2][5] Studies have shown that for many LNP formulations, macropinocytosis is a predominant route of entry.[1][4] The internal nanostructure of the LNP, for instance, whether it is lamellar or non-lamellar, can significantly influence the preferred uptake mechanism, with non-lamellar structures potentially utilizing passive, non-endocytic pathways like membrane fusion in addition to active endocytosis.[4][6]

Endosomal Escape: The Critical Juncture

Following endocytosis, the this compound LNP is sequestered within early endosomes, which mature into late endosomes and eventually fuse with lysosomes.[1][5] For the siRNA payload to be effective, it must be released from the endosome into the cytoplasm before lysosomal degradation occurs.[5][] This process, known as endosomal escape, is a major bottleneck in siRNA delivery, with estimates suggesting that only 1-2% of internalized siRNA may reach the cytoplasm.[8][9]

The acidic environment of the late endosome (pH ~5.0-6.0) is the trigger for endosomal escape.[] Ionizable lipids within the this compound LNP, which are neutral at physiological pH, become protonated and positively charged in the acidic endosomal milieu.[8][10] This protonation is central to two main proposed mechanisms of endosomal escape:

-

Membrane Phase Transition: The protonated ionizable lipids interact with anionic lipids present in the endosomal membrane. This interaction can induce a transition from a bilayer to a non-bilayer hexagonal (HII) phase, disrupting the endosomal membrane and allowing the LNP contents to be released into the cytosol.[5]

-

Proton Sponge Effect: The buffering capacity of the ionizable lipids leads to an influx of protons into the endosome, activating proton pumps.[5] To maintain charge equilibrium, chloride ions also enter the endosome, increasing the osmotic pressure. This leads to endosomal swelling and eventual rupture, releasing the siRNA payload.[1][5]

Payload Release and Gene Silencing

Once in the cytoplasm, the this compound LNP disassembles, releasing the siRNA molecules.[3] The siRNA is then recognized and loaded into the RNA-Induced Silencing Complex (RISC).[2][11] The RISC-siRNA complex subsequently binds to the target messenger RNA (mRNA) in a sequence-specific manner, leading to its cleavage and degradation. This prevents the translation of the mRNA into a functional protein, resulting in gene silencing.

Data Presentation

The following tables summarize the type of quantitative data typically generated in studies characterizing the mechanism of action of LNPs.

Table 1: Cellular Uptake Efficiency

| Cell Line | LNP Concentration (nM) | Incubation Time (h) | Uptake Efficiency (%) | Predominant Pathway |

| HeLa | 50 | 4 | 85 ± 5 | Macropinocytosis, CME |

| HepG2 | 50 | 4 | 78 ± 7 | CME, Macropinocytosis |

| Primary Hepatocytes | 50 | 4 | 65 ± 9 | Macropinocytosis |

CME: Clathrin-Mediated Endocytosis. Data are representative and would be determined experimentally.

Table 2: Gene Silencing Efficacy

| Target Gene | Cell Line | LNP-siRNA Dose (nM) | Time Point (h) | mRNA Knockdown (%) |

| GAPDH | HeLa | 10 | 48 | 92 ± 4 |

| Factor VII | Primary Hepatocytes | 10 | 48 | 88 ± 6 |

| TTR | In vivo (mouse liver) | 1 mg/kg | 72 | 95 ± 3 |

Data are representative and would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for understanding and replicating findings on LNP mechanism of action.

Protocol 1: Cellular Uptake Quantification using Flow Cytometry

-

Cell Culture: Plate cells (e.g., HeLa, HepG2) in 24-well plates and grow to 70-80% confluency.

-

LNP Preparation: Label the this compound LNP with a fluorescent dye (e.g., Cy5). Prepare serial dilutions of the labeled LNPs in cell culture medium.

-

Incubation: Remove the old medium from the cells and add the LNP-containing medium. Incubate for a specified time (e.g., 4 hours) at 37°C.

-

Cell Harvesting: Wash the cells with PBS to remove non-internalized LNPs. Detach the cells using trypsin.

-

Flow Cytometry Analysis: Resuspend the cells in FACS buffer. Analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the percentage of cells that have taken up the LNPs and the mean fluorescence intensity.

Protocol 2: Endosomal Escape Assay using Galectin Staining

-

Cell Culture and Transfection: Plate cells on glass coverslips. Transfect with fluorescently labeled this compound LNP-siRNA.

-

Incubation: Incubate for various time points (e.g., 6, 12, 24 hours) to allow for LNP uptake and endosomal processing.

-

Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent (e.g., digitonin) that selectively permeabilizes the plasma membrane but not endosomal membranes.

-

Immunostaining: Stain for a marker of ruptured endosomes, such as Galectin-8 or Galectin-9, using a specific antibody conjugated to a different fluorophore.

-

Confocal Microscopy: Image the cells using a confocal microscope. Co-localization of the fluorescent siRNA signal with the galectin puncta in the cytoplasm indicates an endosomal escape event.

Conclusion

The mechanism of action of this compound LNP, as represented by the general principles of ionizable LNP-siRNA delivery systems, is a multi-step process involving efficient cellular uptake, critical endosomal escape mediated by pH-sensitive ionizable lipids, and subsequent payload release for gene silencing. Understanding these intricate cellular interactions is paramount for the rational design and optimization of next-generation LNP-based therapeutics to enhance their efficacy and clinical translation.

References

- 1. Endosomal Escape: Key Challenge in LNP Therapeutics - Inside Therapeutics [insidetx.com]

- 2. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 3. youtube.com [youtube.com]

- 4. The Internal Nanostructure of Lipid Nanoparticles Influences Their Diverse Cellular Uptake Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endosomal escape: A bottleneck for LNP-mediated therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 8. Mechanisms of Endosomal Escape in Lipid Nanoparticle-Mediated Liver Transfection - Liver-targeted Transfection Reagents [liver-transfection.com]

- 9. dovepress.com [dovepress.com]

- 10. Lipid nanoparticle‐mediated RNA delivery for immune cell modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent advances in siRNA delivery mediated by lipid-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for MIC5 Protein Expression and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction